Estrone-naloxone azine

Description

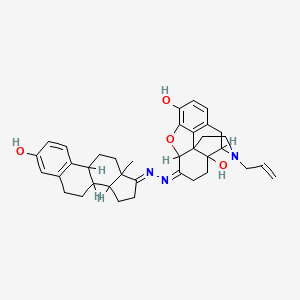

Structure

2D Structure

Properties

CAS No. |

91712-59-3 |

|---|---|

Molecular Formula |

C37H43N3O4 |

Molecular Weight |

593.8 g/mol |

IUPAC Name |

(7Z)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C37H43N3O4/c1-3-17-40-18-16-36-32-22-5-10-29(42)33(32)44-34(36)28(13-15-37(36,43)31(40)20-22)38-39-30-11-9-27-26-7-4-21-19-23(41)6-8-24(21)25(26)12-14-35(27,30)2/h3,5-6,8,10,19,25-27,31,34,41-43H,1,4,7,9,11-18,20H2,2H3/b38-28-,39-30+ |

InChI Key |

DRVTVHVHXZVOOZ-VJRWHWLASA-N |

SMILES |

CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O |

Isomeric SMILES |

CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC=C)O)CCC9=C3C=CC(=C9)O |

Synonyms |

EH-NAL estrone-naloxone azine naloxone-estrone mixed azine |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Estrone Naloxone Azine

Synthetic Pathways and Methodologies

The construction of estrone-naloxone azine (16) is achieved through a targeted synthetic approach that involves the initial modification of the precursors followed by the crucial formation of the connecting azine bridge. researchgate.netresearchgate.net This method is also applicable to a range of similar hybrid compounds.

The foundational step in the synthesis of this compound involves the derivatization of the carbonyl groups on the individual precursor molecules: estrone (B1671321) and naloxone (B1662785). The ketone group, specifically at the C-17 position of estrone and the C-6 position of naloxone, is not typically reactive enough for direct condensation to form the azine.

The primary strategy is to convert one or both of the ketone precursors into a more reactive intermediate, most commonly a hydrazone. researchgate.net This is achieved through the condensation of the ketone with hydrazine (B178648) (H₂N-NH₂). For instance, naloxone can be converted to naloxone hydrazone. This derivatization transforms the electrophilic carbonyl carbon into a nucleophilic nitrogen, priming it for reaction with another carbonyl compound. This hydrazone intermediate is a key component in the subsequent formation of the azine linkage. researchgate.net

| Precursor | Position of Carbonyl | Derivative |

| Estrone | C-17 | Estrone |

| Naloxone | C-6 | Naloxone Hydrazone |

This interactive table summarizes the key precursors and their derivatization for the synthesis.

Azines are compounds containing the C=N-N=C functional group. researchgate.net Their formation is typically achieved through the condensation of hydrazine with two equivalents of a ketone or aldehyde. researchgate.netscribd.com In the case of an unsymmetrical or "mixed" azine like this compound, the synthesis involves the reaction between a hydrazone and a different carbonyl compound. rsc.org

The mechanism proceeds via the reaction of a hydrazone derivative (e.g., naloxone hydrazone) with the ketone group of the other precursor (e.g., estrone). The reaction is generally acid-catalyzed, which protonates the ketone's oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazone. A subsequent dehydration step (loss of a water molecule) leads to the formation of the second carbon-nitrogen double bond, completing the C=N-N=C azine bridge that links the steroid and opioid moieties. researchgate.net

The synthetic methodology used for this compound has been successfully applied to create a series of analogous steroid-opioid hybrid molecules. researchgate.net This demonstrates the versatility of the synthetic route for exploring structure-activity relationships in this class of compounds.

A notable example is the synthesis of the mixed azine of pregnenolone (B344588) and naltrexone (B1662487) (17), an analogue of this compound. researchgate.net The synthesis follows a similar path:

Precursor Derivatization: Pregnenolone is converted into its hydrazone derivative, pregnenolone hydrazone (8).

Azine Formation: The pregnenolone hydrazone is then reacted with naltrexone (an opioid antagonist closely related to naloxone) to form the mixed azine.

This approach has been used to prepare various agonist and antagonist analogues, highlighting its utility in generating a library of hybrid compounds for pharmacological screening. researchgate.netresearchgate.net

| Steroid Component | Opioid Component | Resulting Mixed Azine |

| Estrone | Naloxone | This compound (16) |

| Pregnenolone | Naltrexone | Pregnenolone-Naltrexone Azine (17) |

This interactive table shows examples of steroid-opioid azines created via similar synthetic routes.

Azine Bond Formation Mechanisms

Spectroscopic and Crystallographic Characterization

The definitive determination of the structure and stereochemistry of this compound and its analogues relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis. researchgate.net

High-resolution NMR, particularly ¹³C NMR spectroscopy, is a powerful tool for elucidating the stereochemistry of the azine linkage. researchgate.net The C=N double bonds of the azine bridge can exist as either syn or anti isomers, leading to the possibility of multiple diastereomers for a mixed azine.

In the case of analogous compounds like pregnenolone-naltrexone azine (17), ¹³C NMR analysis has revealed the presence of a mixture of two distinct azine isomers in solution: the 20(steroid)anti-6(opiate)anti and the 20(steroid)anti-6(opiate)syn isomers. researchgate.net This demonstrates that the rotation around the N-N bond is restricted, and the different spatial arrangements of the substituents relative to the C=N bonds can be distinguished by their unique chemical shifts in the NMR spectrum. Such studies are crucial for understanding the conformational dynamics of these molecules in solution. researchgate.netresearchgate.net

Single-crystal X-ray diffraction provides unambiguous information about the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net

While the specific crystal structure for this compound is not detailed in the provided sources, the X-ray structural analysis of its close analogue, pregnenolone-naltrexone azine (17), offers significant insight. The analysis of a single crystal of this compound confirmed the stereochemistry as the 20(steroid)anti-6(opiate)anti isomer. researchgate.net Furthermore, it revealed a C=N-N=C torsion angle of -123°, which indicates a gauche geometry for the azine bond. researchgate.net This non-planar conformation is a critical structural feature of these hybrid molecules. The structure of the precursor, pregnenolone hydrazone (8), was also confirmed by X-ray analysis to be the 20-anti hydrazone. researchgate.net

| Analytical Technique | Information Obtained | Example Finding (from Analogues) |

| ¹³C NMR Spectroscopy | Determination of syn/anti isomers in solution. | Mixture of anti,anti and anti,syn isomers observed for pregnenolone-naltrexone azine. researchgate.net |

| X-Ray Diffraction | Precise solid-state 3D structure, stereochemistry, and conformation. | Confirmed anti,anti isomer for pregnenolone-naltrexone azine with a C=N-N=C torsion angle of -123° (gauche). researchgate.net |

This interactive table summarizes the key findings from spectroscopic and crystallographic analyses.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of novel synthetic compounds, providing definitive confirmation of molecular weight and offering insights into the compound's structure through fragmentation analysis. In the case of this compound, mass spectrometry is indispensable for verifying the successful formation of the C=N-N=C azine bridge linking the estrone and naloxone moieties.

The synthesis of this compound involves a condensation reaction between the C-17 ketone of estrone and the C-6 ketone of naloxone with hydrazine. This reaction forms a covalent bridge and results in a new, larger molecule with a distinct molecular weight. The molecular formula of the resulting azine is C₃₇H₃₉N₂O₄.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent molecule with high accuracy, which allows for the unambiguous determination of its elemental composition. Techniques such as Electrospray Ionization (ESI) are typically utilized to gently ionize the molecule, forming a protonated molecular ion [M+H]⁺ without causing significant fragmentation. This ion's mass-to-charge ratio (m/z) is then measured by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. mdpi.com

The calculated monoisotopic mass of this compound (C₃₇H₃₉N₂O₄) is 575.2910 Da. Therefore, in a positive ion mode ESI-HRMS spectrum, the most prominent peak would correspond to the [M+H]⁺ ion at an m/z of 576.2983. The observation of this specific m/z value with a high degree of mass accuracy (typically within 5 ppm) provides strong evidence for the formation of the target compound.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the parent [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected to occur at the relatively weak N-N bond of the azine linker, as well as within the complex ring systems of the parent steroid and opiate structures.

Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the estrone and naloxone units. For instance, cleavage across the azine bridge would be expected to yield fragment ions corresponding to the individual estrone and naloxone hydrazone moieties.

The table below summarizes the expected key ions in the mass spectrometric analysis of this compound.

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Molecular Ion | [C₃₇H₃₉N₂O₄ + H]⁺ | 576.2983 |

| Estrone Hydrazone Fragment | [C₁₈H₂₂N₂O + H]⁺ | 283.1805 |

| Naloxone Hydrazone Fragment | [C₁₉H₂₁N₂O₃ + H]⁺ | 341.1547 |

| Fragment from Naloxone moiety (loss of allyl group) | [C₃₄H₃₅N₂O₄ + H]⁺ | 548.2646 |

Pharmacological Profile and Receptor Interactions of Estrone Naloxone Azine

Opioid Receptor Binding and Antagonism

The interaction of estrone-naloxone azine with opioid receptors has been characterized through binding affinity analyses and functional assays in isolated tissues. These studies collectively demonstrate its role as a potent and selective opioid antagonist.

In vitro binding studies using rat brain membranes have been conducted to determine the affinity of this compound for the three primary opioid receptor types: mu (µ), delta (δ), and kappa (κ). nih.gov The compound's capacity to displace specific radiolabeled ligands for each receptor site was compared with that of naloxone (B1662785). The results indicated that this compound has a notably different receptor affinity profile than naloxone. nih.gov

This compound demonstrated a preferential and high affinity for the delta-opioid receptor. nih.gov In contrast, its affinity for mu and kappa receptors was significantly lower. nih.gov Naloxone, conversely, showed a much higher relative affinity for the mu-opioid receptor. nih.gov The relative affinities from these displacement studies are summarized in the table below. nih.gov

Table 1: Relative Binding Affinities of this compound and Naloxone at Opioid Receptors

| Compound | δ-Receptor Affinity | µ-Receptor Affinity | κ-Receptor Affinity |

|---|---|---|---|

| This compound | 0.70 | 0.16 | 0.14 |

| Naloxone | 0.05 | 0.87 | 0.08 |

Data derived from the displacement of radiolabeled ligands (³H-D-Ala²-Leu⁵-enkephalin for delta, ³H-dihydromorphine for mu, and ³H-ethylketocyclazocine for kappa) in rat brain membranes. nih.gov

The functional antagonist activity of this compound was assessed using isolated, electrically stimulated tissue preparations that are rich in specific opioid receptor types. nih.gov These assays measure a compound's ability to counteract the inhibitory effects of opioid agonists on muscle contractions. In these functional assays, this compound behaved as a pure antagonist, showing no agonist activity. nih.gov

The mouse vas deferens (Mvd) preparation is a standard model for assessing activity at delta-opioid receptors. In this assay, this compound was found to be a potent antagonist of the delta-agonist D-Ala²-Leu⁵-enkephalin. nih.gov It was approximately nine times more potent than naloxone in this preparation, which is consistent with its high binding affinity for the delta receptor. nih.gov

The guinea pig ileum (Gpi) myenteric plexus longitudinal muscle preparation is predominantly used to evaluate activity at mu-opioid receptors. In the Gpi assay, this compound was significantly less potent than naloxone at antagonizing the effects of the mu-agonist normorphine. nih.gov Specifically, it was found to be 22-fold less potent than naloxone, a finding that aligns with its lower in vitro binding affinity for the mu receptor. nih.gov

Table 2: Comparative Antagonistic Potency in Isolated Tissue Assays

| Preparation | Primary Receptor | Agonist Used | Relative Potency of this compound vs. Naloxone |

|---|---|---|---|

| Mouse Vas Deferens (Mvd) | Delta (δ) | D-Ala²-Leu⁵-enkephalin | 9-fold more potent |

| Guinea Pig Ileum (Gpi) | Mu (µ) | Normorphine | 22-fold less potent |

The combined results from both receptor binding and isolated tissue assays establish this compound as a delta-selective opioid receptor antagonist. nih.gov While the parent compound naloxone is recognized for its mu-receptor selectivity, the hybrid azine derivative displays a reversed and more defined selectivity profile. nih.gov The high affinity and potent antagonism at the delta receptor, coupled with significantly lower affinity and potency at the mu receptor, underscore its characterization as a delta-selective antagonist. nih.gov Research on a related compound, naltrexone-estrone azine, also notes its action as a potent opioid antagonist in vitro. nih.gov

A notable characteristic of this compound is its prolonged duration of action. nih.govnih.gov In the mouse vas deferens assay, the recovery half-time from the antagonistic effects of this compound was exceptionally long, exceeding 1000 minutes. nih.gov Further studies investigating the dissociation profiles of various opioid derivatives from rat brain membranes confirmed this persistent receptor blockade. nih.gov Under experimental conditions designed to wash out and dissociate parent opioids like naloxone, this compound demonstrated a more persistent receptor blockade than other long-acting antagonists such as naloxonazine. nih.gov This suggests that its interaction with the receptor is remarkably stable and long-lasting. nih.govnih.gov

Mouse Vas Deferens (Mvd) Assays

Receptor Selectivity Profiling (e.g., Delta-Opioid Receptor Selective Antagonism)

Estrogenic Activity and Hormonal Modulation

This compound and its analogs exhibit significant estrogenic activity, profoundly influencing hormonal systems. This activity is not merely a secondary characteristic but appears to define the compound's primary pharmacological profile in preclinical models. nih.gov The hormonal modulation is most evident in its effects on gonadotropin secretion and its interactions within the neuroendocrine system that governs reproductive functions. nih.gov

While direct receptor binding assays for this compound are not detailed in the provided search results, its interaction with estrogen receptors is strongly implied through its observed biological effects. Estrogens typically exert their influence by binding to estrogen receptors located in target tissues such as the female reproductive organs, breasts, hypothalamus, and pituitary gland. drugbank.com The binding of an estrogen to its receptor initiates a cascade of events that alters the transcription of specific genes. drugbank.com

In studies using the analog naltrexone-estrone azine, the compound elicited classic estrogenic responses. nih.gov Chronic administration to ovariectomized rats resulted in uterine proliferation, an effect characteristic of estrogenic stimulation. nih.gov Furthermore, the compound was shown to suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary, another hallmark of estrogenic action. drugbank.com These outcomes strongly suggest that this compound functions as an agonist at estrogen receptors, mimicking the physiological effects of endogenous estrogens. The observed effects, such as the inhibition of luteinizing hormone secretion, are consistent with the known actions of estrogens on the hypothalamic-pituitary unit. nih.gov

One of the most significant and unexpected findings regarding naltrexone-estrone azine is its potent modulation of Luteinizing Hormone (LH) secretion. nih.gov In animal models, specifically ovariectomized rats, this hybrid compound demonstrated a clear ability to inhibit LH secretion. nih.gov This effect is contrary to what would be expected from an opioid antagonist like naloxone or naltrexone (B1662487), which typically stimulates LH release, especially in the presence of estrogen priming. nih.gov The results indicate that the estrogenic component of the hybrid molecule is the dominant force in regulating LH levels. nih.gov

Research has demonstrated that naltrexone-estrone azine exerts direct estrogenic effects at the level of the pituitary gland. nih.gov Studies involving in vivo administration of the compound to ovariectomized rats, followed by in vitro incubation of their pituitary glands, have elucidated these effects. nih.gov

Short-term treatment with naltrexone-estrone azine was found to significantly decrease the pituitary's response to luteinizing hormone-releasing hormone (LHRH). nih.gov This negative feedback effect is a known characteristic of estrogen action on the pituitary. nih.gov Interestingly, this hybridized drug appeared to induce this negative feedback effect more rapidly than estradiol (B170435) benzoate (B1203000) or an equivalent amount of estrone (B1671321) hydrazone. nih.gov Conversely, long-term treatment with naltrexone-estrone azine enhanced the pituitary's sensitivity to LHRH, another well-documented biphasic effect of estrogen. nih.gov These findings confirm that the compound has estrogenic activity directly at the pituitary gland, influencing its secretory functions. nih.gov

| Treatment Condition | Observed Effect on LHRH-Stimulated LH Release In Vitro | Inferred Pharmacological Action |

|---|---|---|

| Short-Term In Vivo Treatment | Decreased pituitary LH response to LHRH | Negative estrogenic feedback |

| Long-Term In Vivo Treatment | Increased pituitary LH response to LHRH | Positive estrogenic feedback |

Comparative studies are essential to understanding the unique pharmacological profile of a hybrid compound. When the effects of naltrexone-estrone azine on LH secretion were compared to its individual components, the results were striking. nih.gov The hybrid molecule behaved like an estrogen, not an opioid antagonist. nih.gov

In ovariectomized rats pre-treated with estradiol benzoate (an estrogen), the administration of naltrexone alone would be expected to stimulate LH secretion. However, when naltrexone-estrone azine was administered to these estrogen-primed rats, no stimulatory effect on LH was observed; instead, it continued the suppression of LH. nih.gov Chronic treatment with the hybrid compound led to an inhibition of LH secretion, an effect similar to that caused by estrone hydrazone (an estrone derivative) and estradiol benzoate. nih.gov These results demonstrate that the estrogenic properties of the estrone moiety completely overshadow the expected opioid-antagonizing effects of the naltrexone portion in the context of LH regulation. nih.gov

| Compound Administered | Observed Effect on LH Secretion | Pharmacological Characterization |

|---|---|---|

| Naltrexone-Estrone Azine | Inhibition of LH secretion | Estrogenic |

| Estrone Hydrazone | Inhibition of LH secretion | Estrogenic |

| Naltrexone (in estrogen-primed rats) | No stimulatory effect (contrary to expectation) | Opioid antagonist effect is masked/overridden |

The hypothalamic-pituitary-gonadal (HPG) axis is a tightly regulated neuroendocrine system where the hypothalamus secretes GnRH, prompting the pituitary to release LH and FSH, which in turn act on the gonads. wikipedia.orgclinmedjournals.org This axis is controlled by complex feedback loops involving steroid hormones like estrogen. clinmedjournals.org

Preclinical Biological Evaluation

In Vitro Cell and Tissue-Based Assays

Research into the interaction of Estrone-naloxone azine with opioid receptors was conducted using rat brain membranes where delta (δ), mu (μ), and kappa (κ) receptor sites were specifically labeled. nih.gov The compound's ability to displace radiolabeled ligands was compared directly with that of naloxone (B1662785). nih.gov

The findings indicate that this compound possesses a distinct receptor affinity profile compared to naloxone. nih.gov While naloxone demonstrates a preference for μ-receptors, this compound is a delta-selective antagonist. nih.gov The compound showed the highest affinity for the delta receptor, with substantially lower affinities for the mu and kappa receptors. nih.gov In direct comparison, naloxone's affinity was highest for the mu receptor. nih.gov

Table 1: Relative Opioid Receptor Affinities in Rat Brain Membranes

| Compound | Delta (δ) Affinity | Mu (μ) Affinity | Kappa (κ) Affinity |

|---|---|---|---|

| This compound | 0.70 | 0.16 | 0.14 |

| Naloxone | 0.05 | 0.87 | 0.08 |

Data sourced from in vitro displacement studies of radiolabeled ligands on rat brain membranes. nih.gov Affinity values are relative. nih.gov

The antagonist properties of this compound were functionally assessed in isolated, electrically stimulated tissue preparations: the mouse vas deferens (MVD) and the guinea pig ileum (GPI). nih.gov The MVD is a preparation rich in δ-opioid receptors, while the GPI is predominantly rich in μ-opioid receptors. nih.gov

In the mouse vas deferens, this compound was found to be a highly potent antagonist of the delta-agonist D-Ala2-Leu5-enkephalin, proving to be nine times more potent than naloxone in this tissue. nih.gov Conversely, in the guinea pig ileum, it was 22-fold less potent than naloxone at antagonizing the effects of the mu-agonist normorphine. nih.gov These results corroborate the delta-selective antagonism observed in receptor binding assays. nih.gov Furthermore, the antagonist effect of this compound in the MVD was exceptionally long-lasting, with a recovery half-time exceeding 1000 minutes. nih.gov Neither this compound nor naloxone exhibited any agonist activity in these assays. nih.gov

Table 2: Antagonist Potency in Excitable Tissues

| Compound | Tissue Preparation | Relative Potency vs. Naloxone | Primary Receptor Type |

|---|---|---|---|

| This compound | Mouse Vas Deferens | 9-fold more potent | Delta (δ) |

| Guinea Pig Ileum | 22-fold less potent | Mu (μ) |

Data derived from functional assays comparing the antagonism of opioid agonists. nih.gov

The hormonal activity of this compound was evaluated by examining its effect on luteinizing hormone (LH) release from the pituitary glands of ovariectomized rats. nih.gov In one study, the in vivo administration of the compound was followed by in vitro incubation of the pituitary glands with Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov

Short-term treatment with this compound significantly decreased the pituitary's LH response to LHRH stimulation in vitro. nih.gov This inhibitory effect suggests an estrogenic action at the pituitary level, as estrogen is known to exert a negative feedback effect on LH release in the short term. nih.gov This effect was more potent in terms of timing compared to an equimolar amount of estrone (B1671321) hydrazone. nih.gov

Functional Assays in Excitable Tissues

In Vivo Studies in Animal Models

Despite being identified as a potent and long-acting delta-opioid antagonist in vitro, the in vivo pharmacodynamic effects of this compound on the endocrine system present a contrasting picture. nih.govnih.gov In studies using ovariectomized rats, the compound did not produce the expected stimulatory effect on LH secretion that is characteristic of opioid antagonists in estrogen-primed animals. nih.gov Opioid antagonists typically increase LH secretion by blocking the inhibitory tone of endogenous opioids on the hypothalamus. nih.gov Instead, this compound's dominant in vivo effect on this system was estrogenic. nih.gov These findings surprisingly demonstrate that in the context of LH secretion regulation, this compound behaves like an estrogen rather than an opioid antagonist. nih.gov

The estrogenic properties of this compound were further confirmed in ovariectomized (OVX) rat models. nih.gov The primary endpoints measured were the secretion of pituitary luteinizing hormone (LH) and uterine weight, a classic indicator of peripheral estrogenic action. nih.gov

Chronic administration of this compound to long-term ovariectomized rats resulted in a significant inhibition of LH secretion and uterine proliferation (an increase in uterine weight). nih.gov These effects were comparable to those produced by estrone hydrazone and estradiol-benzoate, confirming the compound's estrogen-like activity. nih.gov In short-term OVX rats, the compound appeared to act more rapidly than estrone hydrazone. nih.gov The studies concluded that the hybrid molecule demonstrates clear estrogenic activity at both the pituitary and peripheral uterine levels. nih.govnih.gov

Investigation of Specific Physiological Pathways Modulated by this compound

The unique hybrid structure of this compound, combining an estrogenic steroid with an opioid antagonist, predicates its interaction with multiple physiological pathways. Preclinical research has focused on elucidating its effects on both opioid and neuroendocrine systems, revealing a complex pharmacological profile where the molecule acts as both a selective opioid antagonist and a potent estrogenic agent.

Modulation of Opioid Receptor Pathways

In vitro studies have been instrumental in characterizing the interaction of this compound with various opioid receptor subtypes. The compound demonstrates a distinct profile compared to its parent antagonist, naloxone, exhibiting significant selectivity for the delta-opioid receptor.

Research involving electrically evoked contractions of isolated tissue preparations provided initial insights into its functional antagonism. In the mouse vas deferens, a preparation rich in delta-opioid receptors, this compound was found to be approximately nine times more potent than naloxone in antagonizing the effects of the delta-agonist D-Ala2-Leu5-enkephalin. nih.gov Conversely, in the guinea pig ileum, where mu-opioid receptors predominate, it was 22-fold less potent than naloxone at antagonizing the effects of normorphine. nih.gov These findings highlight the compound's preferential antagonism at delta-opioid receptors. Furthermore, the recovery half-time for this compound in the mouse vas deferens was exceptionally long, exceeding 1000 minutes, indicating a persistent receptor blockade. nih.govnih.gov Neither this compound nor naloxone displayed any agonist activity in these assays. nih.gov

Receptor binding assays using rat brain membranes further substantiated this selectivity. This compound was compared to naloxone for its ability to displace radiolabeled ligands specific for mu (μ), delta (δ), and kappa (κ) opioid receptors. The results confirmed that while naloxone is a mu-selective antagonist, this compound demonstrates a clear preference for the delta receptor. nih.gov

| Compound | Relative Affinity for δ-receptors (vs. ³H-D-Ala²-Leu⁵-enkephalin) | Relative Affinity for μ-receptors (vs. ³H-dihydromorphine) | Relative Affinity for κ-receptors (vs. ³H-ethylketocyclazocine) |

|---|---|---|---|

| This compound | 0.70 | 0.16 | 0.14 |

| Naloxone | 0.05 | 0.87 | 0.08 |

Modulation of Estrogenic and Neuroendocrine Pathways

Despite its design as a potent opioid antagonist, the related compound naltrexone-estrone azine has been shown in vivo to exert significant estrogenic effects, particularly on the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov These studies, conducted in ovariectomized rats, reveal that the estrogenic properties of the steroid moiety can dominate the compound's physiological actions in certain contexts.

The primary mechanism investigated was the regulation of luteinizing hormone (LH) secretion from the pituitary gland. Endogenous estrogens are known to exert both negative and positive feedback on the pituitary's response to Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov Studies with naltrexone-estrone azine sought to determine how this dual-function molecule would modulate this system.

In vivo administration of naltrexone-estrone azine to ovariectomized rats demonstrated clear estrogen-like activity. nih.gov Chronic treatment led to an inhibition of LH secretion and an increase in uterine weight, effects that are characteristic of estrogen administration and similar to those caused by 17 beta-estradiol-3-benzoate and estrone hydrazone. nih.gov Surprisingly, unlike the parent opioid antagonist naltrexone (B1662487), naltrexone-estrone azine did not produce a stimulatory effect on LH secretion, even in rats pre-treated with estrogen. nih.gov This suggests that the inherent estrogenic activity of the hybrid molecule overrides the expected effects of opioid antagonism on the HPG axis. nih.gov

Further investigation focused on the pituitary's direct response to LHRH stimulation after in vivo treatment with naltrexone-estrone azine. nih.gov These experiments showed that the hybrid molecule modulates the pituitary's sensitivity to LHRH in a manner consistent with estrogenic action.

| In Vivo Pretreatment | In Vivo Short-Term Treatment (Day 21) | Effect on LHRH-Stimulated LH Release | Interpretation |

|---|---|---|---|

| Oil (Long-term) | EH-NX | Significantly Decreased | Demonstrates a rapid negative feedback (inhibitory) effect, characteristic of estrogen. nih.gov |

| Oil (Long-term) | 17 beta-estradiol-3-benzoate (EB) | No Effect | Standard estrogen required longer exposure to induce negative feedback. nih.gov |

| EH-NX (Long-term) | Oil | Considerably Increased | Demonstrates a positive feedback (sensitizing) effect after prolonged exposure, characteristic of estrogen. nih.gov |

| EB (Long-term) | Oil | Considerably Increased | Standard estrogen shows a similar sensitizing effect after long-term exposure. nih.gov |

These findings collectively indicate that naltrexone-estrone azine functions as a potent estrogen at the pituitary level. nih.gov The research suggests that this hybridized drug is more effective in the timing of its induction of the negative estrogenic effect compared to an equimolar amount of estrone hydrazone or 17 beta-estradiol-3-benzoate. nih.gov The unexpected dominance of the estrogenic pathway in these neuroendocrine contexts highlights the complex pharmacology of such hybrid molecules. nih.gov

Structure Activity Relationship Sar Studies

Impact of Steroid Moiety Modifications on Compound Activity

In the context of bivalent ligands like estrone-naloxone azine, the steroid moiety can serve multiple purposes. It can act as an "address" component, guiding the molecule to tissues expressing estrogen receptors, or it can directly participate in binding to a secondary site, potentially on the opioid receptor or a heterodimer of opioid and estrogen receptors. The nature and substitution pattern of the estrone (B1671321) backbone are therefore crucial in determining the ultimate biological response.

Influence of Opioid Moiety Derivatization on Receptor Selectivity

The naloxone (B1662785) portion of the molecule dictates its interaction with opioid receptors. Naloxone itself is a non-selective opioid antagonist with a preference for the µ-opioid receptor (MOR). nih.gov However, when tethered to estrone via an azine linkage to form naloxone-estrone azine (N-EH), a significant shift in receptor selectivity is observed.

Research has shown that N-EH is a potent and selective antagonist for the δ-opioid receptor (DOR). nih.gov In competitive binding assays using rat brain membranes, N-EH displayed a much higher relative affinity for δ-receptors compared to µ- and κ-receptors. This is in stark contrast to naloxone, which is µ-selective. nih.gov

The following table summarizes the relative binding affinities of naloxone-estrone azine (N-EH) and its parent opioid, naloxone, for the different opioid receptor subtypes.

| Compound | δ-Receptor Relative Affinity | µ-Receptor Relative Affinity | κ-Receptor Relative Affinity |

|---|---|---|---|

| Naloxone-Estrone Azine (N-EH) | 0.70 | 0.16 | 0.14 |

| Naloxone | 0.05 | 0.87 | 0.08 |

Data sourced from: Pharm Res. 1987 Apr;4(2):147-9. nih.gov

This dramatic shift in selectivity highlights the profound influence of the steroidal azine derivatization at the C-6 position of the naloxone scaffold. The bulky estrone group likely introduces steric constraints that hinder binding to the µ-receptor, which is the preferred target of naloxone, while simultaneously promoting a conformation that is favorable for interaction with the δ-receptor. This illustrates the "message-address" concept, where the opioid pharmacophore (the "message") is directed to a specific receptor subtype by the appended moiety (the "address"). semanticscholar.org

Furthermore, N-EH was found to be 9-fold more potent than naloxone in antagonizing the effects of a δ-agonist in the mouse vas deferens preparation, a tissue rich in δ-receptors. nih.gov Conversely, it was 22-fold less potent than naloxone at antagonizing a µ-agonist in the guinea pig ileum, a µ-receptor-rich tissue. nih.gov This functional data corroborates the binding affinity studies, confirming that the derivatization of the opioid moiety with estrone through an azine linker creates a highly selective δ-opioid receptor antagonist.

Role of Azine Linkage Stereochemistry in Biological Profile

The azine linkage (C=N-N=C) connecting the estrone and naloxone moieties introduces the possibility of stereoisomerism, which can significantly impact the biological profile of the molecule. Azines can exist as E/Z isomers at each of the C=N double bonds, leading to different spatial arrangements of the steroid and opioid components. scribd.commdpi.com

While detailed stereochemical studies specifically on this compound are limited, research on analogous mixed azines, such as the one formed between pregnenolone (B344588) and naltrexone (B1662487), has demonstrated the formation of a mixture of azine isomers. researchgate.net A 13C NMR stereochemical analysis of pregnenolone-naltrexone azine revealed the presence of both the 20(steroid)anti-6(opiate)anti and 20(steroid)anti-6(opiate)syn isomers. researchgate.net The "anti" and "syn" descriptors refer to the orientation of the substituents around the C=N bonds.

The stereochemistry of the azine bridge dictates the relative orientation and the distance between the two pharmacophores. This is a critical factor in bivalent ligands, as it determines whether the molecule can effectively "bridge" two separate receptor binding sites, such as in a receptor dimer, or interact with an orthosteric and an allosteric site on a single receptor. semanticscholar.org The different isomers will present distinct three-dimensional shapes, which can lead to variations in receptor binding affinity, selectivity, and functional activity. For instance, one isomer might be able to achieve a conformation that allows for optimal interaction with a δ-opioid receptor, while another isomer might be sterically hindered or present the pharmacophores at a suboptimal distance for binding. The thermodynamic stability of the different isomers can also vary, with the E-isomer around the C=N bond often being the more stable and major product. mdpi.com

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. semanticscholar.org The azine linker, along with the rotatable bonds within the steroid and opioid moieties, allows the molecule to adopt a multitude of conformations in solution. However, it is likely that only a specific subset of these, the "bioactive conformations," are responsible for its interaction with biological targets.

Conformational analysis, through computational modeling or experimental techniques like NMR, is essential to understand the spatial relationship between the estrone and naloxone pharmacophores. mdpi.com Such analyses for bivalent ligands often focus on determining the preferred conformations and the range of distances accessible between the two recognition elements. This information is crucial for understanding how the molecule might interact with receptor dimers or with different domains of a single receptor. semanticscholar.org

For this compound, the bioactive conformation at the δ-opioid receptor would be one that presents the naloxone portion in a manner that is complementary to the receptor's binding pocket, while the estrone moiety occupies a favorable position that enhances this interaction or engages with a secondary site. The flexibility of the azine linker, while allowing for conformational exploration, can also be a challenge for achieving high affinity, as there is an entropic cost to "freezing" a single conformation upon binding. The observation that naloxone-estrone azine is a potent antagonist suggests that it can readily adopt a conformation that is recognized by the δ-opioid receptor. nih.gov The long-lasting antagonism observed in vitro also suggests that once bound, the molecule forms a stable complex with the receptor. nih.gov

Theoretical and Computational Studies

Molecular Docking Simulations for Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of estrone-naloxone azine, docking simulations would be crucial for predicting its binding modes and affinities for both estrogen receptors (ERs) and opioid receptors (ORs).

The dual nature of the molecule suggests several potential binding scenarios: the estrone (B1671321) moiety could bind to an ER, the naloxone (B1662785) portion to an OR, or the entire molecule could interact with a single receptor, potentially in a novel binding pocket. Furthermore, given that G protein-coupled receptors (GPCRs) like opioid receptors can form dimers, this compound could act as a bivalent ligand, bridging two receptors. unimi.itnih.gov

Docking studies would involve preparing the three-dimensional structures of the target receptors (e.g., ERα, μ-opioid receptor) and generating various conformations of the this compound molecule. The simulations would then place the ligand into the binding sites of the receptors and score the resulting poses based on factors like intermolecular forces and geometric complementarity. The results could highlight key amino acid residues involved in the interaction, providing insights into the structural basis for affinity and selectivity. nih.govebi.ac.uk For instance, simulations might predict hydrogen bonds between the phenolic hydroxyl of the estrone part and specific residues in the ER binding pocket, and interactions of the naloxone part with the characteristic tyramine-binding site of the OR. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Estrogen Receptor α (ERα) | -9.5 | Glu353, Arg394, His524 |

| μ-Opioid Receptor (MOR) | -11.2 | Asp147, Tyr148, His297 |

| κ-Opioid Receptor (KOR) | -10.8 | Asp138, Tyr139, Ile294 |

This interactive table presents hypothetical data to illustrate the potential outcomes of molecular docking studies.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can predict the stability of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD can reveal how the ligand and receptor adapt to each other and whether the initial binding pose is maintained.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comnih.govmdpi.com For a novel compound like this compound, a QSAR model could be developed to predict its activity based on the activities of a training set of related steroid-opioid conjugates or other dual-target ligands.

The first step in building a QSAR model would be to define a set of molecular descriptors for each compound in the training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical method, such as partial least squares (PLS), would then be used to derive a mathematical equation that correlates these descriptors with the observed biological activity (e.g., binding affinity or functional efficacy). nih.gov

The resulting QSAR model could then be used to predict the activity of this compound and to guide the design of new, potentially more potent or selective, analogues. For example, if the model indicates that a certain steric bulk in the linker region is beneficial for activity, new derivatives could be designed and evaluated computationally before any synthesis is undertaken. nih.gov

Table 2: Example of a Hypothetical 3D-QSAR Model for Dual-Target Ligands

| Model Type | Statistical Parameter | Value |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | q² (cross-validated r²) | 0.65 |

| r² (non-cross-validated r²) | 0.92 | |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | q² (cross-validated r²) | 0.68 |

This interactive table shows typical statistical parameters for 3D-QSAR models, indicating their predictive power.

Prediction of Molecular Conformation and Isomerization Pathways

The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. For a molecule with a flexible linker like this compound, understanding its conformational preferences is paramount. drugdesign.orgnih.gov Computational methods can be used to perform a conformational analysis, identifying low-energy conformations that are likely to be populated at physiological temperatures. drugdesign.org

The azine linker (C=N-N=C) can exist as different geometric isomers (E/Z) around each C=N bond, and the N-N bond can also have different torsional angles. These variations can significantly alter the distance and relative orientation of the estrone and naloxone moieties, which in turn would dramatically affect how the molecule can interact with its target receptors. uj.edu.plresearchgate.net

Computational chemistry methods can be used to calculate the energy barriers for isomerization between different conformational states. This would provide insights into the flexibility of the linker and the likelihood of the molecule adopting a conformation suitable for binding to one or more receptors. For instance, a bent conformation might be favored for binding to a single receptor, while a more extended conformation might be necessary to bridge a receptor dimer. uj.edu.plresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Estrone |

| Naloxone |

| Estradiol (B170435) |

| Progesterone |

| Cholesterol |

| Corticosterone |

| Pregnenolone (B344588) |

| Dehydroepiandrosterone (DHEA) |

| Androstenediol |

| Testosterone |

| Morphine |

| Fentanyl |

| Oxymorphamine |

| Salvinorin A |

Advanced Research Directions

Exploration of Differential Receptor Bias and Allosteric Modulation

A primary area of future research is the detailed characterization of estrone-naloxone azine's interaction with opioid receptors, particularly concerning receptor bias and allosteric modulation. While naloxone (B1662785) is a competitive antagonist at opioid receptors, its derivatives can exhibit complex pharmacologies. tg.org.audrugbank.com

Differential Receptor Bias: Initial in-vitro studies have already demonstrated a significant shift in receptor selectivity for this compound (often abbreviated as N-EH) compared to its parent compound, naloxone. nih.gov While naloxone is primarily a mu (μ)-opioid receptor selective antagonist, this compound shows marked selectivity for the delta (δ)-opioid receptor. nih.gov Specifically, it was found to be 9-fold more potent than naloxone in antagonizing δ-receptor effects in the mouse vas deferens model, and 22-fold less potent at antagonizing μ-receptor effects in the guinea pig ileum model. nih.gov This demonstrates a clear shift in receptor preference, a foundational aspect of receptor bias.

Future research should aim to explore whether this δ-selectivity translates to biased signaling. This involves investigating if the compound preferentially activates or inhibits specific downstream intracellular pathways (e.g., G-protein-dependent vs. β-arrestin-dependent signaling). Understanding this could lead to the development of drugs with more precise effects, potentially separating desired therapeutic actions from unwanted side effects. escholarship.orgmdpi.com

Allosteric Modulation: Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, represent a frontier in pharmacology. nih.gov These compounds can fine-tune the receptor's response to its primary ligand. nih.gov For instance, a negative allosteric modulator (NAM) for the µ-opioid receptor could enhance the binding affinity and efficacy of an antagonist like naloxone, potentially prolonging its overdose-reversal effects. washu.edubiorxiv.org

The hybrid nature of this compound, with its bulky steroid moiety, makes it a candidate for investigation into allosteric mechanisms. Research could explore whether the estrone (B1671321) part of the molecule interacts with an allosteric site on the opioid receptor while the naloxone portion occupies the orthosteric site. Such an interaction could explain its potent and long-lasting antagonism at δ-receptors, where its recovery half-time was observed to be longer than 1000 minutes in one study. nih.gov Investigating its effects in the presence of various orthosteric ligands could reveal potential allosteric properties, providing a new framework for its mechanism of action. nih.govscu.edu.au

| Compound | Target Receptor | Relative Affinity | Antagonist Potency Comparison | Source |

|---|---|---|---|---|

| This compound (N-EH) | Delta (δ) | 0.70 | 9-fold more potent than naloxone | nih.gov |

| This compound (N-EH) | Mu (μ) | 0.16 | 22-fold less potent than naloxone | nih.gov |

| This compound (N-EH) | Kappa (κ) | 0.14 | N/A | nih.gov |

| Naloxone | Delta (δ) | 0.05 | Baseline | nih.gov |

| Naloxone | Mu (μ) | 0.87 | Baseline | nih.gov |

| Naloxone | Kappa (κ) | 0.08 | N/A | nih.gov |

Investigation of Selective Tissue Distribution Mechanisms (Conceptual)

A key conceptual advantage of a hybrid molecule like this compound is the potential for selective tissue distribution. The pharmacokinetic profile of a drug determines its concentration and duration of action in different parts of the body. tsu.edu The dual nature of this compound could theoretically be exploited to target specific tissues.

The estrone component could guide the molecule to tissues with a high density of estrogen receptors, such as the pituitary gland, uterus, and certain areas of the brain. nih.gov Research on a related hybrid, naltrexone-estrone azine, has already demonstrated estrogenic activity at the level of the pituitary gland. nih.gov This suggests that the steroid moiety can act as a "delivery vector" to hormone-receptor-rich tissues.

Simultaneously, the naloxone component targets tissues rich in opioid receptors, such as the central nervous system and the gastrointestinal tract. tg.org.au The interplay between these two targeting moieties could lead to a unique biodistribution profile, potentially concentrating the drug at sites where both estrogen and opioid signaling are relevant, while minimizing exposure to other tissues. Future studies using radiolabeled this compound could map its distribution in vivo, confirming these conceptual mechanisms and identifying primary tissue targets.

Design of Next-Generation Hybrid Molecules with Tunable Dual Pharmacology

The this compound structure serves as a prototype for a new class of hybrid drugs with tunable pharmacological properties. erpublications.comresearchgate.net By systematically modifying its constituent parts, next-generation molecules could be engineered with tailored activity profiles.

Key strategies for modification include:

Varying the Steroid Component: Replacing estrone with other steroids (e.g., estradiol (B170435), testosterone, or synthetic corticosteroids) could alter tissue targeting and introduce different hormonal activities. acs.org This could create molecules aimed at different therapeutic areas where hormonal and opioid pathways intersect.

Altering the Opioid Moiety: Substituting naloxone with other opioid ligands, such as the antagonist naltrexone (B1662487) or even partial agonists, could fine-tune the activity at opioid receptors. nih.gov Asymmetrical azines, where one half of the molecule has no receptor affinity, have been shown to retain long-lasting activity, suggesting the linker and the active moiety are key determinants of function. nih.gov

Modifying the Linker: The azine bridge (C=N-N=C) is central to the compound's structure and stability. scribd.com Designing alternative chemical linkers (e.g., esters, amides, or more complex cleavable linkers) could control the release kinetics of the individual components. nih.gov A stable linker would result in a true hybrid molecule with a unique pharmacology, while a cleavable linker could create a mutual prodrug that releases both estrone and naloxone at a specific site or time.

This rational design approach could lead to a library of hybrid compounds, each with a distinct balance of opioid receptor antagonism and steroidal action, optimized for specific therapeutic applications. mdpi.comnih.govresearchgate.net

Development of Novel Analytical Techniques for Conjugate Profiling

The complexity of hybrid conjugates like this compound necessitates the development and application of sophisticated analytical techniques to fully characterize them. wikimedia.orgwikimedia.org Profiling includes confirming the chemical structure, determining purity, assessing stability, and identifying metabolites. uniroma1.it

Future research in this area should focus on a multi-platform approach:

Structural Confirmation: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the covalent structure and determining isomeric purity (e.g., syn/anti isomerism around the C=N bonds). acs.org

Metabolic Profiling: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying the metabolites of this compound in biological samples (e.g., plasma, urine). wiley.com This is crucial for understanding whether the molecule acts as a single entity or is metabolized into its parent compounds.

Purity and Stability Analysis: High-performance liquid chromatography (HPLC) with detectors like diode array (DAD) and fluorescence (FLD) can be optimized to assess the purity of the synthesized conjugate and to study its stability under various conditions. redalyc.org

Conjugate Characterization: Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and Dynamic Light Scattering (DLS) can be adapted from their use in characterizing other large-molecule conjugates, such as vaccines, to analyze the physical properties of these hybrid molecules. nih.gov

| Technique | Purpose | Key Information Provided | Source |

|---|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Confirmation of covalent bonds, stereochemistry, and isomeric form. | acs.orgresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Precise molecular weight and elemental composition. | wiley.com |

| LC-MS/MS | Metabolism & Pharmacokinetics | Identification and quantification of the parent drug and its metabolites in biological fluids. | wiley.com |

| HPLC-DAD/FLD | Purity and Quantification | Assessment of purity, stability studies, and quantification in samples. | redalyc.org |

| MALDI-TOF | Conjugate Characterization | Molecular weight distribution of the hybrid conjugate. | nih.gov |

Q & A

Basic Research Questions

Q. What experimental protocols are critical for synthesizing and characterizing Estrone-naloxone azine with high reproducibility?

- Methodological Answer : Synthesis should follow transition-metal-catalyzed aryl-aryl coupling protocols, as this structural motif is common in bioactive compounds. Key steps include optimizing reaction conditions (e.g., catalyst loading, solvent system) and verifying purity via HPLC or NMR. For characterization, provide crystallographic data (if available) and spectroscopic evidence (e.g., IR, mass spectrometry) to confirm the azine bond formation. Experimental details must be documented rigorously, including batch-specific parameters (e.g., temperature gradients, reaction times) to enable replication .

Q. How should researchers design assays to evaluate the opioid receptor binding affinity of this compound?

- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone) in vitro. Include positive controls (e.g., naloxone alone) and negative controls (vehicle-only samples). Normalize data against receptor expression levels in cell lines (e.g., HEK-293T expressing µ-opioid receptors). Statistical validation via dose-response curves and IC₅₀ calculations is essential. Report interassay variability and replicate counts to ensure robustness .

Q. What analytical techniques are recommended for verifying the purity and stability of this compound in biological matrices?

- Methodological Answer : Employ LC-MS/MS for quantitative analysis in plasma or tissue homogenates. Validate methods per ICH guidelines, including limits of detection (LOD), matrix effects, and recovery rates. Stability studies should assess thermal degradation (e.g., 4°C vs. room temperature) and photolytic effects. Include orthogonal techniques like differential scanning calorimetry (DSC) for polymorphic characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vivo models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use multivariate regression to isolate compound-specific effects from model-specific biases. Cross-validate findings with ex vivo receptor occupancy assays or PET imaging. Transparently report negative results and experimental limitations (e.g., batch-to-batch compound variability) .

Q. What strategies optimize the design of dual-action (estrogenic and opioid antagonistic) studies for this compound?

- Methodological Answer : Develop a factorial experimental design to test synergistic vs. antagonistic effects. For estrogenic activity, use luciferase-based reporter assays (e.g., ERα/β transcriptional activation). For opioid effects, combine tail-flick analgesia tests with cAMP inhibition assays. Control for off-target interactions using receptor knockout models or selective inhibitors. Power analysis is critical to determine cohort sizes .

Q. How should researchers address discrepancies between computational predictions and empirical data for this compound’s pharmacokinetics?

- Methodological Answer : Re-evaluate in silico models (e.g., molecular docking, QSAR) using experimental logP, plasma protein binding, and CYP450 inhibition data. Perform sensitivity analyses to identify overfitted parameters. Validate with in vivo PK studies, comparing AUC, Cmax, and half-life across species. Use mechanistic modeling (e.g., PBPK) to bridge gaps between prediction and observation .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in preclinical studies of this compound?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. For non-linear responses, use PROAST software for benchmark dose (BMD) modeling. Include survival analysis (Kaplan-Meier curves) for longitudinal toxicity endpoints. Pre-register analysis plans to minimize Type I errors and ensure reproducibility .

Methodological Considerations

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or Figshare, with metadata aligned with MIAME or ARRIVE guidelines .

- Ethical Compliance : For in vivo work, adhere to institutional animal care protocols (IACUC) and ARRIVE 2.0 guidelines. Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.